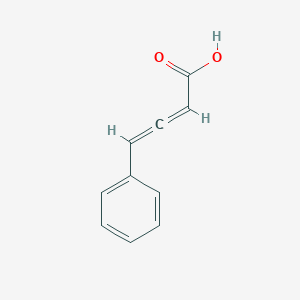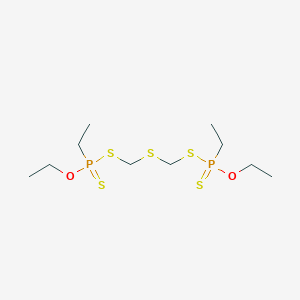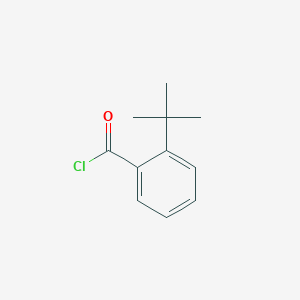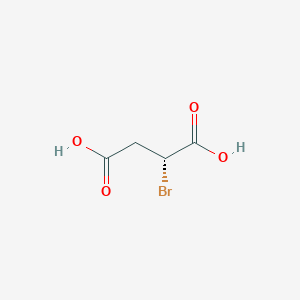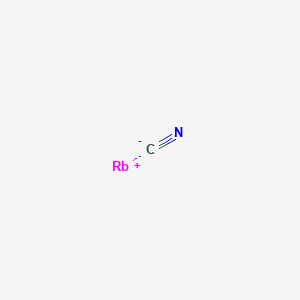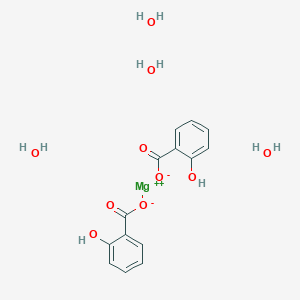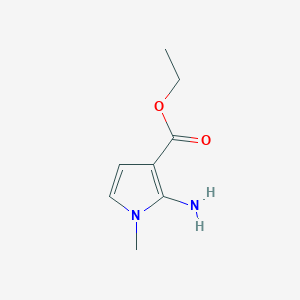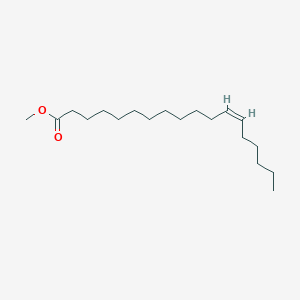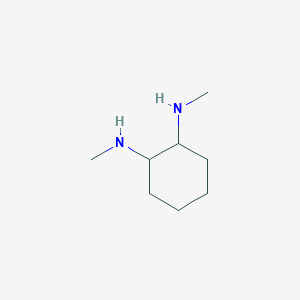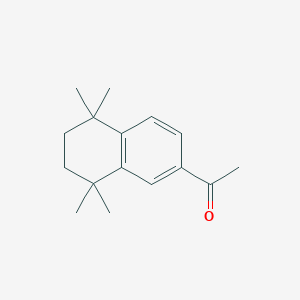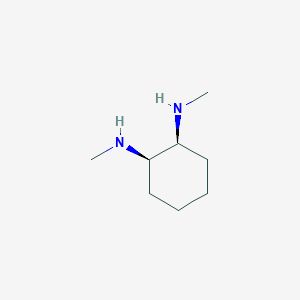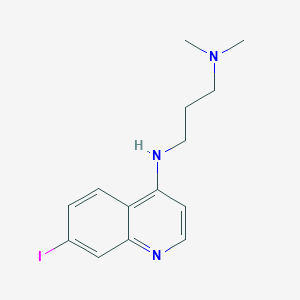
Iomethin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iomethin is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that belongs to the class of thiazolium salts. Iomethin has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
科学的研究の応用
Iomethin has been studied for its potential applications in various fields of scientific research. In the field of medicine, iomethin has been studied for its potential use as an anticancer agent. Studies have shown that iomethin can induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies. In the field of agriculture, iomethin has been studied for its potential use as a herbicide. Studies have shown that iomethin can inhibit the growth of weeds, making it a promising candidate for the development of new herbicides. In the field of environmental science, iomethin has been studied for its potential use as a pollutant remediation agent. Studies have shown that iomethin can degrade pollutants, making it a promising candidate for the development of new environmental remediation technologies.
作用機序
The mechanism of action of iomethin is not fully understood. However, studies have shown that iomethin can induce apoptosis in cancer cells by activating the caspase pathway. Iomethin can also inhibit the growth of weeds by inhibiting the activity of key enzymes involved in the biosynthesis of essential plant hormones. In environmental remediation, iomethin can degrade pollutants by generating reactive oxygen species.
生化学的および生理学的効果
Studies have shown that iomethin can induce apoptosis in cancer cells, inhibit the growth of weeds, and degrade pollutants. However, the biochemical and physiological effects of iomethin on humans and animals are not fully understood. Further studies are needed to determine the safety and toxicity of iomethin.
実験室実験の利点と制限
One of the advantages of using iomethin in lab experiments is its versatility. Iomethin can be used in a variety of experiments, including cell culture assays, animal studies, and environmental remediation studies. However, one of the limitations of using iomethin in lab experiments is its toxicity. Iomethin can be toxic to humans and animals, and caution should be taken when handling iomethin in the lab.
将来の方向性
There are several future directions for research on iomethin. One area of research is the development of new cancer therapies based on iomethin. Another area of research is the development of new herbicides based on iomethin. Additionally, research on the safety and toxicity of iomethin in humans and animals is needed. Finally, research on the environmental impact of iomethin is needed to determine its potential as a pollutant remediation agent.
Conclusion:
In conclusion, iomethin is a synthetic molecule that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicine, agriculture, and environmental science. The synthesis method of iomethin involves the reaction of thioamide with methyl iodide. The mechanism of action of iomethin is not fully understood, but studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of weeds, and degrade pollutants. Iomethin has advantages and limitations for lab experiments, and further research is needed to determine its safety and toxicity in humans and animals. Finally, there are several future directions for research on iomethin, including the development of new cancer therapies, herbicides, and environmental remediation technologies.
合成法
Iomethin can be synthesized using a variety of methods, including the reaction of thioamide with methyl iodide, the reaction of 2-aminothiazole with methyl iodide, and the reaction of 2-aminothiazole with dimethyl sulfate. The most commonly used method for the synthesis of iomethin is the reaction of thioamide with methyl iodide. This method involves the reaction of thioamide with methyl iodide in the presence of a base, such as potassium carbonate, to yield iomethin.
特性
CAS番号 |
17127-81-0 |
|---|---|
製品名 |
Iomethin |
分子式 |
C14H18IN3 |
分子量 |
355.22 g/mol |
IUPAC名 |
N-(7-iodoquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17) |
InChIキー |
XKUMTLINEKGTOG-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
正規SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
その他のCAS番号 |
17127-81-0 |
同義語 |
4-(3-dimethylaminopropylamino)-7-iodoquinoline iomethin NM-113 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



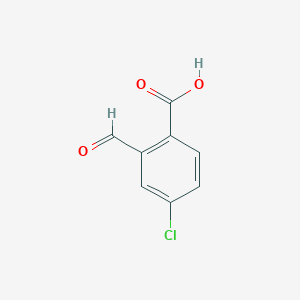
![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B107595.png)
